molecular formula C12H13BrO3 B13472956 Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13472956
M. Wt: 285.13 g/mol
InChI Key: IZAGMFLSPAXDMZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group attached to the oxirane ring, along with methyl and carboxylate substituents. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of 3-bromophenylacetic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified with methanol to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Diols or alcohols.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids. This modification can result in the inhibition of enzyme activity or the alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
  • Methyl 3-(3-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate
  • Methyl 3-(3-fluorophenyl)-2,3-dimethyloxirane-2-carboxylate

Uniqueness

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro- and fluoro-analogues. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C12H13BrO3/c1-11(8-5-4-6-9(13)7-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3

InChI Key

IZAGMFLSPAXDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C2=CC(=CC=C2)Br

Origin of Product

United States

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